3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole typically involves the reaction of 3,5-bis(difluoromethoxy)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then subjected to cyclization using the Vilsmeier-Haack reagent to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against drug-resistant bacteria.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial growth by targeting essential enzymes or proteins involved in cell wall synthesis or DNA replication . In medicinal applications, it may exert its effects by modulating signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Known for its antimicrobial properties.
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic synthesis.
Uniqueness
3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which enhance its chemical stability and biological activity. Its specific substitution pattern also allows for targeted interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H20F4N2O2 |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H20F4N2O2/c1-16-4-2-3-5-19(16)15-31-23(18-8-12-21(13-9-18)33-25(28)29)14-22(30-31)17-6-10-20(11-7-17)32-24(26)27/h2-14,24-25H,15H2,1H3 |
InChI Key |
GFEAGEDGSNUZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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